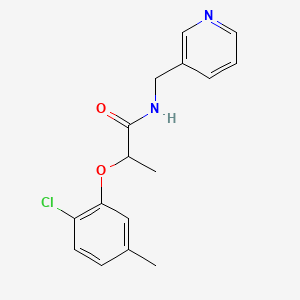
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. This compound has been shown to have a variety of effects on the biochemical and physiological functions of the body, making it a valuable tool for investigating the mechanisms of action of beta-adrenoceptor antagonists.
作用機序
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 acts as a selective beta-adrenoceptor antagonist, meaning that it blocks the action of beta-adrenoceptors in the body. Beta-adrenoceptors are a type of G protein-coupled receptor that are activated by the neurotransmitters epinephrine and norepinephrine. These receptors are found throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been shown to have a variety of biochemical and physiological effects, including the inhibition of beta-adrenoceptor signaling, the reduction of heart rate and blood pressure, and the modulation of glucose metabolism. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 in lab experiments include its selectivity for beta-adrenoceptor antagonism, its well-established pharmacological profile, and the availability of a variety of research tools and assays for studying its effects. However, there are also limitations to using this compound, including its potential for off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are many potential future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177, including studies on its effects in different physiological contexts, investigations into its potential as a therapeutic agent for various diseases, and the development of new compounds targeting the beta-adrenoceptor system. Additionally, there is a need for further research into the mechanisms of action of beta-adrenoceptor antagonists and their effects on various physiological processes.
合成法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 involves the reaction of 2-chloro-5-methylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-chloro-5-methylphenoxy)ethylpyridine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been used in a variety of scientific research applications, including studies on the mechanisms of action of beta-adrenoceptor antagonists, the effects of beta-adrenoceptor blockade on cardiovascular function, and the role of beta-adrenoceptor signaling in various physiological processes. This compound has also been used in studies on the pharmacology of beta-adrenoceptor antagonists and the development of new drugs targeting the beta-adrenoceptor system.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLDLMGCAGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)


![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)
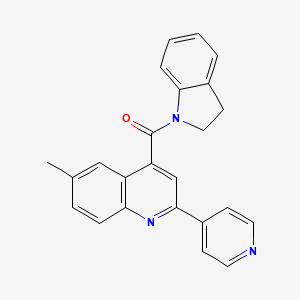
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
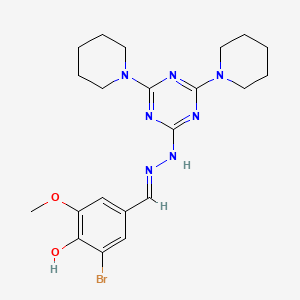
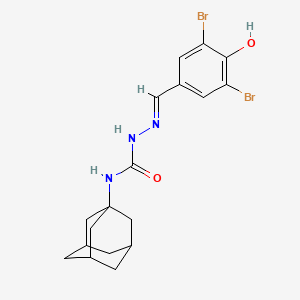
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
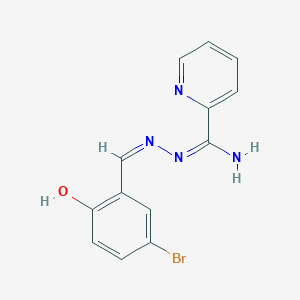
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6071618.png)